1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Catalog No.
S1914302
CAS No.
70639-76-8
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

CAS Number

70639-76-8

Product Name

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

IUPAC Name

1-(4-ethylphenyl)-2-methylprop-2-en-1-one

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3

InChI Key

XIJQQKCHWOSTBK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(=C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=C)C

Photodynamic Antimicrobial Activity

Synthetic Cathinones Identification

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, also known by its CAS number 70639-76-8, is an organic compound characterized by a phenyl group substituted with an ethyl group at the para position and a propenone functional group. Its molecular formula is C₁₂H₁₄O, and it exhibits a structure that includes a conjugated double bond system, which contributes to its chemical reactivity and potential biological activity. The compound's unique structure allows it to participate in various

  • Electrophilic Addition: The double bond in the propenone group can react with nucleophiles, leading to the formation of various adducts.
  • Aldol Condensation: In the presence of a base, this compound can participate in aldol condensation reactions, forming β-hydroxy ketones.
  • Michael Addition: It can act as an electrophile in Michael addition reactions with suitable nucleophiles.

These reactions are significant for synthesizing more complex organic molecules and exploring the compound's reactivity under different conditions .

Several synthetic routes have been developed for producing 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one:

  • Condensation Reactions: A common method involves the condensation of 4-ethylacetophenone with an appropriate aldehyde or ketone under acidic or basic conditions.
  • Alkylation: Another approach includes alkylating 2-methylprop-2-en-1-one with 4-ethylphenol using a suitable base to facilitate the reaction.
  • Cross-Coupling Reactions: Modern synthetic strategies may also employ cross-coupling techniques involving palladium catalysts to form the desired product from simpler precursors .

The applications of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one are diverse:

  • Pharmaceutical Industry: Due to its potential biological activities, it may serve as a lead compound for developing new drugs targeting inflammatory diseases.
  • Material Science: Its unique chemical properties make it suitable for use in creating polymers or as a precursor in the synthesis of advanced materials.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in flavoring and fragrance formulations due to their aromatic properties .

Several compounds share structural similarities with 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(4-Methylphenyl)-2-methylprop-2-en-1-oneSimilar propenone structure; methyl instead of ethylPotentially different biological activity profile
4-EthylacetophenoneContains an ethyl group on the phenyl ringLacks the propenone functionality
1-(Phenyl)-2-methylprop-2-en-1-oneNo ethyl substitution; only phenyl groupSimpler structure; different reactivity

These compounds showcase variations in substituents that can significantly influence their chemical behavior and biological activity. The unique combination of an ethyl group and a propenone moiety in 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one distinguishes it from others, potentially leading to unique properties and applications .

XLogP3

3.4

Wikipedia

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Dates

Modify: 2023-08-16

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